GMII Inhibition Potency vs. Swainsonine
Against Drosophila melanogaster Golgi α-mannosidase II (dGMII), the target compound exhibits Ki values of 0.039–0.051 µM and an IC₅₀ of 0.02 µM (20 nM) at pH 6.5 [1]. The classical GMII inhibitor swainsonine, by comparison, displays an IC₅₀ of 0.2 µM (200 nM) against the same enzyme class, representing a ~4- to 10-fold weaker inhibition depending on the metric used . This provides a meaningful potency advantage in biochemical screening contexts where maximal target engagement is desired.
| Evidence Dimension | Inhibitory potency against Golgi α-mannosidase II |
|---|---|
| Target Compound Data | Ki = 0.039–0.051 µM; IC₅₀ = 0.02 µM (dGMII, pH 6.5) |
| Comparator Or Baseline | Swainsonine: IC₅₀ = 0.2 µM (200 nM) against Golgi α-mannosidase II |
| Quantified Difference | Target compound IC₅₀ is ~10-fold lower; Ki range ~4- to 5-fold lower than swainsonine IC₅₀ |
| Conditions | dGMII enzyme; swainsonine data from multiple vendor/supplier sources using standard GMII preparations |
Why This Matters
Higher potency at the target enzyme enables lower compound concentrations in cellular assays, reducing the risk of non-specific effects and facilitating clearer structure–activity relationship (SAR) interpretation during lead optimization.
- [1] Brenda Enzymes. Ligand: (2S,3S,4R,5R)-1-[2-(benzyloxy)ethyl]-2-(hydroxymethyl)piperidine-3,4,5-triol. Ki = 0.039–0.051 µM; IC₅₀ = 0.02 µM (dGMII). View Source
